molecular formula C21H22N4O3 B2881365 (E)-3-(3,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide CAS No. 2321335-73-1

(E)-3-(3,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide

Cat. No. B2881365
CAS RN: 2321335-73-1
M. Wt: 378.432
InChI Key: MFOJTRGCSTYDBP-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science and Materials Engineering

  • Polymer Modification and Functionalization : Research on polymer-bound thiol groups using poly(2-oxazolines) demonstrates the utility of incorporating acrylamide functionalities for creating well-defined copolymers with narrow molar mass distributions. These copolymers exhibit potential for further grafting and modification, highlighting the versatility of acrylamide derivatives in polymer science (Cesana et al., 2007).

  • Copolymerization and Polymerization Techniques : Studies on the stereospecific anionic polymerization of N,N-dialkylacrylamides and the controlled radical polymerization of acrylamides containing L-phenylalanine moiety via RAFT highlight innovative approaches to producing polymers with specific configurations and functionalities. These techniques offer insights into the precise control over polymer structure and properties, essential for designing advanced materials (Kobayashi et al., 1999); (Mori et al., 2005).

Medicinal Chemistry and Bioconjugation

  • Synthesis of Functional Acrylamides for Bioconjugation : The development of novel functional acrylamides for potential use in bioconjugation applications is a significant area of interest. Such compounds, with unique structural features, offer promising avenues for the synthesis of biomolecule-polymer conjugates, enhancing drug delivery systems and therapeutic modalities (Rossi et al., 2008).

  • Antimicrobial Polymers : Research into the synthesis and evaluation of polyacrylamides derived from polycyclic pendant moieties as antimicrobial agents showcases the potential of acrylamide derivatives in combating microbial infections. These studies contribute to the development of new materials with enhanced antimicrobial properties, addressing the growing need for novel antimicrobial agents (Boopathy et al., 2017).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-27-19-10-8-16(14-20(19)28-2)9-11-21(26)24-18(15-25-22-12-13-23-25)17-6-4-3-5-7-17/h3-14,18H,15H2,1-2H3,(H,24,26)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOJTRGCSTYDBP-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide

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